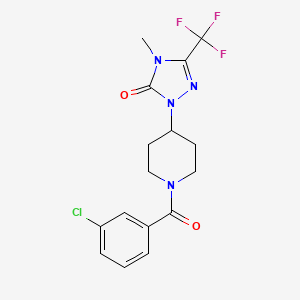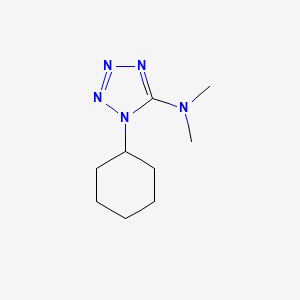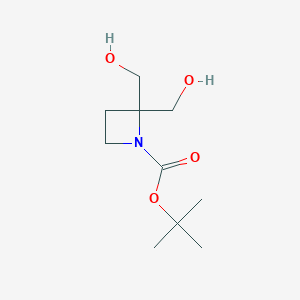
1-(1-(3-chlorobenzoyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(1-(3-chlorobenzoyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C16H16ClF3N4O2 and its molecular weight is 388.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Novel Synthesis Methods
1-(1-(3-chlorobenzoyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is involved in innovative synthesis methods. For instance, a study by Zhang et al. (2013) describes the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles, which can be synthesized in high yield through a novel one-pot three-component reaction. This process involves the use of arylboronic acids, sodium azide, and active methylene ketones in the presence of Cu(OAc)2 and piperidine (Zhang et al., 2013).
Antimicrobial Activities
Compounds related to this compound have been studied for their antimicrobial properties. A study by Bektaş et al. (2007) synthesizes various 1,2,4-triazole derivatives and evaluates their antimicrobial activities. Some of these compounds showed moderate to good activities against test microorganisms (Bektaş et al., 2007).
Solubility and Partitioning in Biological Solvents
The solubility and partitioning behavior of compounds similar to this compound in biologically relevant solvents are crucial for their pharmacological potential. Volkova et al. (2020) discuss the solubility thermodynamics of a novel 1,2,4-triazole compound, providing insights into its potential as an antifungal compound (Volkova et al., 2020).
Molecular Structure Analysis
Understanding the molecular structure of compounds like this compound is essential for their application in medicinal chemistry. Research conducted by Mahesha et al. (2019) on similar compounds, focusing on their molecular structures and intermolecular interactions, contributes to this understanding (Mahesha et al., 2019).
Receptor Antagonist Activity
Compounds structurally related to this compound have been investigated for their potential as receptor antagonists. Watanabe et al. (1992) synthesized a series of derivatives and evaluated their antagonist activity on 5-HT2 and alpha 1 receptors, which could inform the development of new pharmacological agents (Watanabe et al., 1992).
properties
IUPAC Name |
2-[1-(3-chlorobenzoyl)piperidin-4-yl]-4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClF3N4O2/c1-22-14(16(18,19)20)21-24(15(22)26)12-5-7-23(8-6-12)13(25)10-3-2-4-11(17)9-10/h2-4,9,12H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHAMVYFQNYHYCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)C2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClF3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[[2-(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2733253.png)

![4,5-Dimethyl-6-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2733255.png)
![1-(3-chlorophenyl)-8-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2733257.png)
![(E)-6-(3-chlorostyryl)-3-(pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2733258.png)




![4-Methoxy-5-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1-phenyl-1,2-dihydropyridin-2-one](/img/structure/B2733266.png)
![N-[(1-methyl-1H-indol-2-yl)carbonyl]glycylglycine](/img/structure/B2733267.png)


